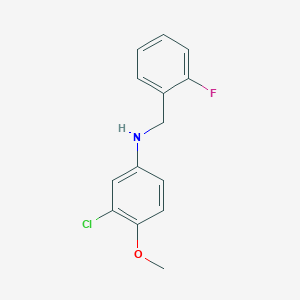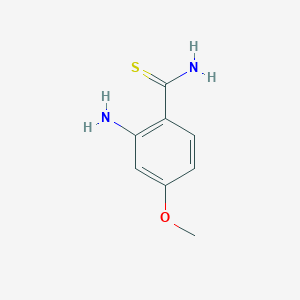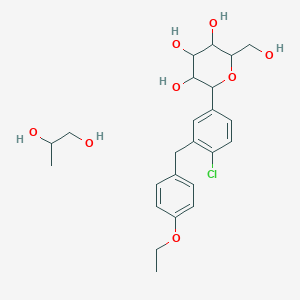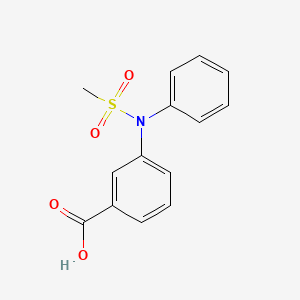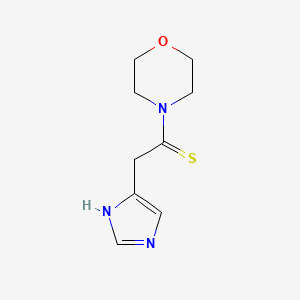
2-(1H-Imidazol-4-yl)-1-morpholinoethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is a compound that features both an imidazole ring and a morpholine ring connected through an ethanethione linkage The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the morpholine ring is a six-membered heterocycle with one nitrogen and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid.
Linking the Rings: The final step involves the reaction of the imidazole derivative with morpholine in the presence of a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide to form the ethanethione linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis processes to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethanethione linkage.
Reduction: Reduction reactions can target the imidazole ring or the sulfur atom, leading to various reduced forms.
Substitution: The nitrogen atoms in the imidazole and morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced forms of the imidazole ring or the ethanethione linkage.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is structurally similar to the side chain of histidine, an important amino acid in many biological processes.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability. The ethanethione linkage may also play a role in the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-4-yl)ethanethione: Lacks the morpholine ring, making it less versatile in terms of solubility and bioavailability.
1-Morpholinoethanethione: Lacks the imidazole ring, reducing its potential for coordination with metal ions and biological activity.
2-(1H-Imidazol-4-yl)-1-ethanol:
Uniqueness
2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is unique due to the combination of the imidazole and morpholine rings, which confer a range of chemical and biological properties. This dual functionality makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H13N3OS |
|---|---|
Peso molecular |
211.29 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C9H13N3OS/c14-9(5-8-6-10-7-11-8)12-1-3-13-4-2-12/h6-7H,1-5H2,(H,10,11) |
Clave InChI |
UAEPACNWXOGIHI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)
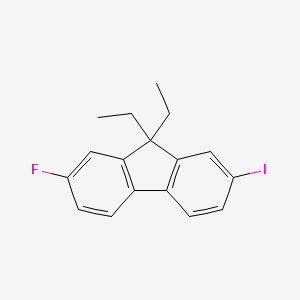


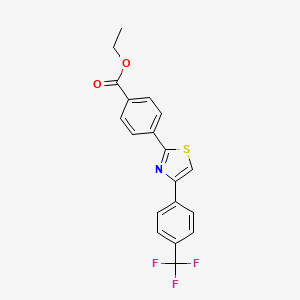

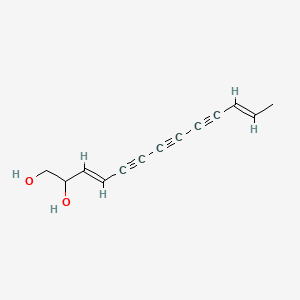
![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)
